molecular formula C7H7NOS B11790734 6-Mercapto-2-methylnicotinaldehyde

6-Mercapto-2-methylnicotinaldehyde

Cat. No.: B11790734
M. Wt: 153.20 g/mol
InChI Key: GOGJYKQIFPZQHN-UHFFFAOYSA-N
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Description

6-Mercapto-2-methylnicotinaldehyde is an organic compound with the molecular formula C₇H₇NOS It is characterized by the presence of a mercapto group (-SH) and an aldehyde group (-CHO) attached to a methyl-substituted nicotinic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Mercapto-2-methylnicotinaldehyde typically involves the reaction of 6-methyl nicotinic acid with an appropriate thiol reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment for temperature and pH control.

Chemical Reactions Analysis

Types of Reactions

6-Mercapto-2-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides can react with the mercapto group under basic conditions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of 6-mercapto-2-methylnicotinalcohol.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

6-Mercapto-2-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Mercapto-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, potentially altering their function. The aldehyde group can also participate in Schiff base formation with amines, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl nicotinic acid: Lacks the mercapto group.

    6-Mercaptonicotinaldehyde: Lacks the methyl group.

    2-Methylnicotinaldehyde: Lacks the mercapto group.

Uniqueness

6-Mercapto-2-methylnicotinaldehyde is unique due to the presence of both the mercapto and aldehyde groups on a methyl-substituted nicotinic ring.

Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

2-methyl-6-sulfanylidene-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C7H7NOS/c1-5-6(4-9)2-3-7(10)8-5/h2-4H,1H3,(H,8,10)

InChI Key

GOGJYKQIFPZQHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=S)N1)C=O

Origin of Product

United States

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